methyl 4-(4-chlorophenyl)-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate
Overview
Description
Methyl 4-(4-chlorophenyl)-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C19H16ClN3O3S2 and its molecular weight is 433.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.0321614 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Genotoxic and Carcinogenic Potential Assessment
Thiophene derivatives, including compounds structurally related to the one , have been evaluated for their genotoxic, mutagenic, and carcinogenic potentials. The genotoxic and carcinogenic assessments of these derivatives utilize in vitro and in silico methodologies, reflecting on the potential toxic effects these compounds might have on humans. Studies employing the Ames test and Comet assay did not indicate positive genotoxic effects at tested doses, highlighting the importance of understanding the structural toxicity relationships for safety evaluations in pharmaceuticals and agrochemicals (Lepailleur et al., 2014).
Antimicrobial Applications
Novel thiophene disperse dyes synthesized from related thiophene derivatives demonstrated antibacterial efficacy against both Gram-positive and Gram-negative bacteria when applied to polyester fabrics. This application showcases the potential of thiophene derivatives in developing antimicrobial agents for textile industry uses (Gafer & Abdel‐Latif, 2011).
Anticancer and Antimicrobial Agents
Research into novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, a compound with structural similarities, has shown promising results as potential antimicrobial and anticancer agents. These studies highlight the capacity of these derivatives to act against various bacterial strains and exhibit higher anticancer activity compared to conventional drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antioxidant and Antitumor Activities
Further investigations into the antioxidant and antitumor activities of prepared nitrogen heterocycles, including thiophene derivatives, underscore the potential therapeutic applications of these compounds. Such studies are crucial for developing new treatments and understanding the multifaceted biological activities of thiophene derivatives (El-Moneim, El‐Deen, & El-Fattah, 2011)
Properties
IUPAC Name |
methyl 4-(4-chlorophenyl)-2-[[2-(4-methylpyrimidin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S2/c1-11-7-8-21-19(22-11)28-10-15(24)23-17-16(18(25)26-2)14(9-27-17)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKLZOZNCWBOGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)Cl)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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